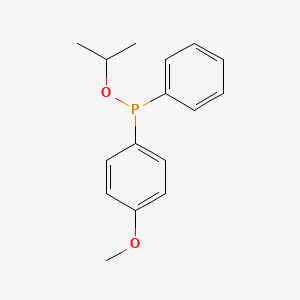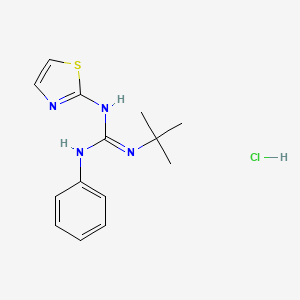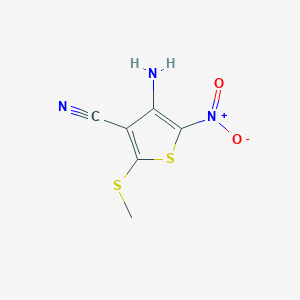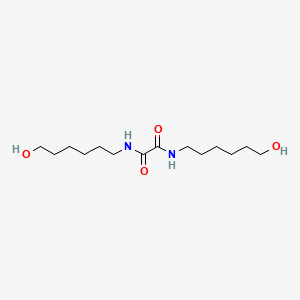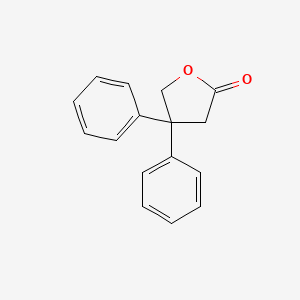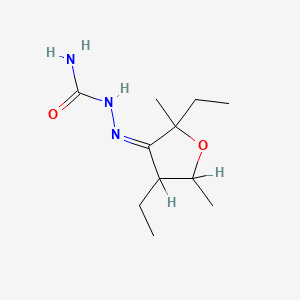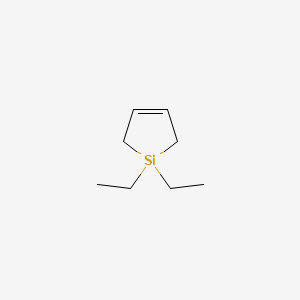
1,1-Diethyl-1-sila-3-cyclopentene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Diethyl-1-sila-3-cyclopentene is an organosilicon compound with the molecular formula C8H16Si It is a derivative of cyclopentene where one of the carbon atoms in the ring is replaced by a silicon atom, and two ethyl groups are attached to the silicon
准备方法
Synthetic Routes and Reaction Conditions
1,1-Diethyl-1-sila-3-cyclopentene can be synthesized through several methods. One common method involves the reaction of diethylchlorosilane with cyclopentadiene in the presence of a base such as sodium or potassium . The reaction typically occurs under an inert atmosphere and at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
化学反应分析
Types of Reactions
1,1-Diethyl-1-sila-3-cyclopentene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert it into silanes.
Substitution: The silicon atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are commonly employed.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted derivatives of this compound .
科学研究应用
1,1-Diethyl-1-sila-3-cyclopentene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in the production of silicone-based materials, coatings, and adhesives.
作用机制
The mechanism of action of 1,1-Diethyl-1-sila-3-cyclopentene involves its interaction with various molecular targets and pathways. The silicon atom in the compound can form stable bonds with other elements, allowing it to participate in various chemical reactions. The compound’s unique structure also enables it to act as a catalyst or intermediate in organic synthesis .
相似化合物的比较
Similar Compounds
- 1,1-Dimethyl-1-sila-3-cyclopentene
- 1,1-Diethyl-1-sila-2-cyclopentene
- 1,1-Diphenyl-1-sila-3-cyclopentene
Uniqueness
1,1-Diethyl-1-sila-3-cyclopentene is unique due to the presence of ethyl groups attached to the silicon atom, which imparts distinct chemical properties compared to its analogs. The compound’s reactivity and stability make it a valuable intermediate in various chemical processes .
属性
CAS 编号 |
69657-20-1 |
|---|---|
分子式 |
C8H16Si |
分子量 |
140.30 g/mol |
IUPAC 名称 |
1,1-diethyl-2,5-dihydrosilole |
InChI |
InChI=1S/C8H16Si/c1-3-9(4-2)7-5-6-8-9/h5-6H,3-4,7-8H2,1-2H3 |
InChI 键 |
QFYPIPIJRQRIJM-UHFFFAOYSA-N |
规范 SMILES |
CC[Si]1(CC=CC1)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


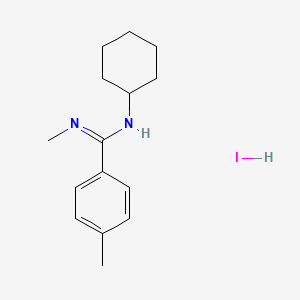

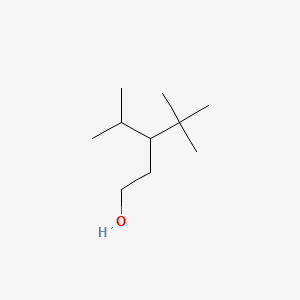

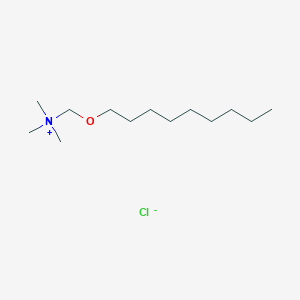

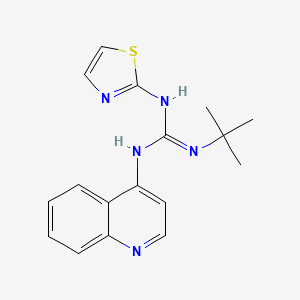
![10-(Aminomethyl)-8,9-dihydropyrido[1,2-a]indol-6(7H)-one](/img/structure/B14458485.png)
